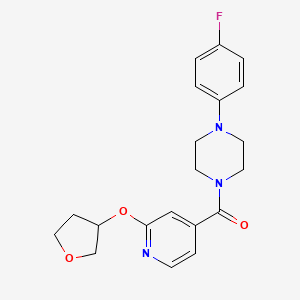

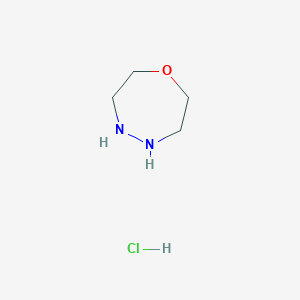

![molecular formula C15H13N3OS B2448049 2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004223-76-0](/img/structure/B2448049.png)

2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Investigation into Reaction Mechanisms: The synthesis of thieno[2,3-d]pyrimidines, including derivatives similar to 2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, involves reactions under microwave irradiation, showcasing the efficiency of microwave-assisted synthesis in producing these compounds. Such research highlights the chemical properties and reaction mechanisms of thienopyrimidine derivatives Davoodnia et al., 2009.

Biological Activities

Antimicrobial and Anti-inflammatory Properties

Thienopyrimidine derivatives have been shown to possess significant antimicrobial and anti-inflammatory activities. The structural modifications in the thieno[2,3-d]pyrimidine ring enhance its bioactivity, indicating its potential in developing new therapeutic agents Tolba et al., 2018.

Antioxidant, Antimicrobial, and Antitubercular Activities

Certain pyrimidine-azitidinone analogues, including thieno[2,3-d]pyrimidine derivatives, have been synthesized and evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities. This research underscores the compound's potential in addressing multiple health issues, including tuberculosis Chandrashekaraiah et al., 2014.

Advanced Chemical Synthesis

- Catalytic Four-Component Reaction Synthesis: A green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction demonstrates an efficient and environmentally friendly method for producing these pharmacologically important compounds, emphasizing the advancements in synthetic methodologies Shi et al., 2018.

Potential in Drug Development

- Histone Deacetylase Inhibitor: The discovery of compounds structurally related to this compound as histone deacetylase inhibitors showcases their potential application in cancer therapy, marking a significant step forward in the development of new anticancer drugs Zhou et al., 2008.

Zukünftige Richtungen

Based on the structure-guided functionalities of thieno pyrimidine skeleton and computer-aided drug development strategy, a series of novel 2,4-diamino-thieno pyrimidine derivatives were designed and synthesized . This suggests that there is potential for further optimization of the structure and the creation of more selective and active compounds in the future.

Eigenschaften

IUPAC Name |

2,4-dimethyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-9-3-4-11(10(2)7-9)14(19)18-13-12-5-6-20-15(12)17-8-16-13/h3-8H,1-2H3,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTZWEMUZGLSHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

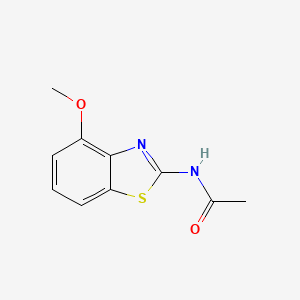

![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2447967.png)

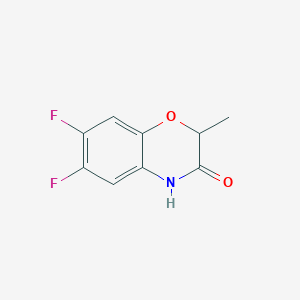

![8-((3-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2447975.png)

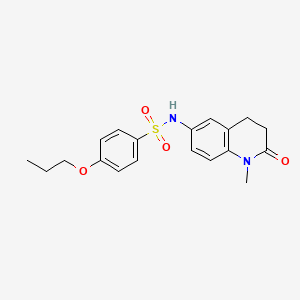

![6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2447976.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2447978.png)

![N-phenyl-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide](/img/structure/B2447979.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2447988.png)